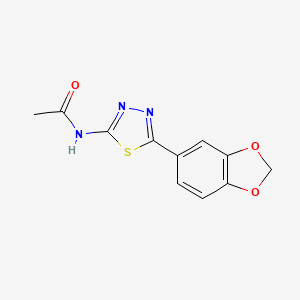

Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-

CAS No.: 116758-61-3

Cat. No.: VC14915599

Molecular Formula: C11H9N3O3S

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116758-61-3 |

|---|---|

| Molecular Formula | C11H9N3O3S |

| Molecular Weight | 263.27 g/mol |

| IUPAC Name | N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C11H9N3O3S/c1-6(15)12-11-14-13-10(18-11)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,12,14,15) |

| Standard InChI Key | WNWLFORQFBCYBX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3 |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound integrates three distinct heterocyclic systems:

-

A 1,3-benzodioxole ring, providing electron-rich aromatic characteristics.

-

A 1,3,4-thiadiazole scaffold, known for its metabolic stability and hydrogen-bonding capacity.

-

An acetamide group, facilitating interactions with biological targets through hydrogen bonding.

The SMILES notation (CC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3) confirms the connectivity, with the benzodioxole moiety attached to the 5-position of the thiadiazole ring and the acetamide group at the 2-position. The InChIKey WNWLFORQFBCYBX-UHFFFAOYSA-N provides a unique identifier for computational studies.

Three-Dimensional Conformation

Computational models predict a planar arrangement of the thiadiazole and benzodioxole rings, while the acetamide group adopts a conformation perpendicular to the heterocyclic plane. This spatial arrangement may influence intermolecular interactions in crystalline states or biological environments.

Synthesis and Characterization

Analytical Characterization

Critical analytical data includes:

-

Mass spectrometry: Molecular ion peak at m/z 263.03592 ([M]+) with fragmentation patterns confirming the thiadiazole and benzodioxole subunits .

-

Nuclear Magnetic Resonance (NMR): Predicted signals include:

-

δ 2.15 ppm (s, 3H, CH₃ from acetamide)

-

δ 6.0–6.8 ppm (m, 3H, benzodioxole aromatic protons)

-

δ 8.2 ppm (s, 1H, thiadiazole proton).

-

Chemical and Physical Properties

Collision Cross-Section (CCS) Profiles

Ion mobility spectrometry predictions reveal distinct CCS values for major adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 264.04375 | 155.3 |

| [M+Na]+ | 286.02569 | 166.5 |

| [M+NH₄]+ | 281.07029 | 162.9 |

| [M-H]- | 262.02919 | 160.2 |

These values assist in metabolite identification during mass spectrometry workflows .

Thermodynamic and Solubility Parameters

-

pKa: Predicted value of 12.29 indicates basic character, likely localized to the thiadiazole nitrogen atoms.

-

LogP: Estimated at 1.98, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous solubility: <0.1 mg/mL at 25°C, necessitating formulation with co-solvents for biological assays.

Applications and Future Directions

Material Science Applications

The extended π-system and sulfur atom make this compound a candidate for:

-

Organic semiconductor precursors

-

Metal-organic framework (MOF) linkers

-

Corrosion inhibitors

Pharmaceutical Development Opportunities

Priority research areas include:

-

Screening against kinase targets (e.g., EGFR, VEGFR)

-

Assessment of antimicrobial activity against Gram-positive pathogens

-

Development as a PET radiotracer precursor via sulfur-35 incorporation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume